molecular formula C8H7BrN4O B1405553 3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 1427460-82-9

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No.: B1405553
CAS No.: 1427460-82-9
M. Wt: 255.07 g/mol
InChI Key: RDDPPYAFZKDHNQ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carbohydrazide group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under various conditions, but a common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination mechanism, where the cyclization to form the imidazo-pyridine ring is promoted by the subsequent bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The carbohydrazide group can participate in redox reactions.

    Cyclization: The compound can form additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide can be compared with other imidazo-pyridine derivatives, such as:

    Imidazo[1,2-a]pyridine: Lacks the bromine and carbohydrazide groups, resulting in different chemical properties and biological activities.

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the carbohydrazide group, leading to different reactivity and applications.

    Imidazo[1,2-a]pyridine-7-carbohydrazide:

The presence of both the bromine atom and the carbohydrazide group in this compound makes it unique and valuable for specific research and industrial applications .

Biological Activity

3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carbohydrazide group at the 7-position. This unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug development.

Target Interactions

This compound primarily interacts with enzymes and receptors in the body. Its mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may play a role in various biochemical pathways.
  • Receptor Modulation : It can modulate receptor functions, influencing cellular responses.

Biochemical Pathways

The compound influences several biochemical pathways, including those related to apoptosis and cellular proliferation. Research indicates that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells, characterized by nuclear condensation and fragmentation at specific concentrations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound. Notably:

  • Antitubercular Activity : This compound has shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, some derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.07 μM against MDR-TB .
  • Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Klebsiella pneumoniae, with varying zones of inhibition (ZOI) depending on structural modifications .

Anticancer Activity

In vitro studies have indicated that this compound derivatives possess anticancer properties:

  • Cell Line Studies : Compounds derived from this scaffold have been tested against several cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing non-cytotoxic effects at higher concentrations .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant enzyme inhibition and potential as an anticancer agent.
Showed potent antitubercular activity with MIC values ranging from 0.07 to 0.14 μM against MDR-TB.
Reported effective antibacterial activity against Klebsiella pneumoniae, with ZOI measurements indicating strong potency.
Highlighted the non-cytotoxic nature of certain derivatives against human cell lines at therapeutic concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Bioavailability : Studies indicate good gastrointestinal absorption and the ability to cross the blood-brain barrier.
  • Toxicity Profile : Initial assessments show no acute toxicity in animal models at high doses (up to 2000 mg/kg) .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-4-11-7-3-5(8(14)12-10)1-2-13(6)7/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDPPYAFZKDHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182089
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-82-9
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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